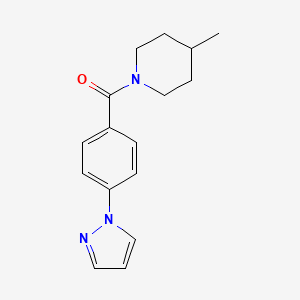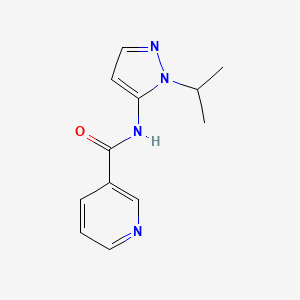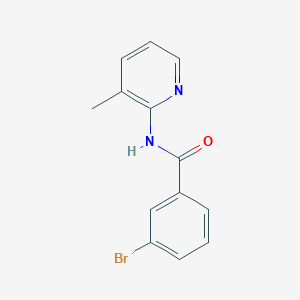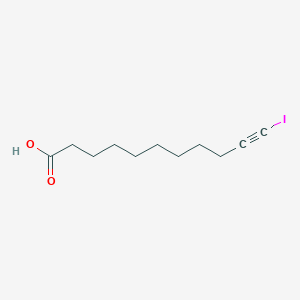
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, also known as MPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a member of the cathinone family, which is a group of synthetic compounds that are structurally similar to amphetamines. The synthesis method of MPPP involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent.
Mécanisme D'action
The mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the stimulant and euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant and euphoric effects of this compound. This compound has also been shown to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has a well-defined chemical structure, which makes it easy to study. However, one limitation of using this compound in lab experiments is that it has potential for abuse and addiction. Therefore, it is important to use caution when handling this compound.
Orientations Futures
There are many potential future directions for the study of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. One possible direction is the development of new drugs based on the structure of this compound. Another possible direction is the study of the long-term effects of this compound use. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for mood disorders and cognitive enhancement.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The synthesis method of this compound involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. This compound has been studied for its potential as a treatment for depression, anxiety, and other mood disorders, as well as its potential as a cognitive enhancer. The mechanism of action of this compound is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This compound has a number of biochemical and physiological effects, including an increase in neurotransmitter levels and heart rate, blood pressure, and body temperature. While there are advantages to using this compound in lab experiments, it is important to use caution due to its potential for abuse and addiction. There are many potential future directions for the study of this compound, including the development of new drugs based on its structure and the study of its long-term effects.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol. The reducing agent used in the reaction is typically sodium borohydride or lithium aluminum hydride. The reaction yields this compound as a white crystalline powder, which is purified by recrystallization.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been extensively studied for its potential pharmacological properties. It has been shown to have stimulant and euphoric effects similar to those of amphetamines. This compound has also been shown to have potential as a treatment for depression, anxiety, and other mood disorders. Additionally, this compound has been studied for its potential as a cognitive enhancer.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-7-11-18(12-8-13)16(20)14-3-5-15(6-4-14)19-10-2-9-17-19/h2-6,9-10,13H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMOKJPYPKADNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)


![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)